molecular formula C9H6BrN3S B1520260 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol CAS No. 98592-15-5

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol

Cat. No.: B1520260
CAS No.: 98592-15-5
M. Wt: 268.14 g/mol
InChI Key: DYPGGEKUMWYGTI-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. As a derivative of the 1,2,4-triazine scaffold, it serves as a versatile precursor and key intermediate for the synthesis of more complex molecules. The 1,2,4-triazine core is a prominent pharmacophore known to exhibit a broad spectrum of biological activities, extensively documented in scientific literature for its antitumor, antibacterial, and anticonvulsant properties . This compound is particularly valuable in anticancer research. Analogous 1,2,4-triazine derivatives, such as the clinical agent Tirapazamine, demonstrate efficacy by inducing DNA damage in hypoxic tumor cells . Furthermore, fused triazine structures like pyrimido[5,4-e][1,2,4]triazines are the active components of natural antibiotic agents (e.g., fervenulin and reumycin), which show potent activity against various human cancer cell lines, including lung carcinoma (A549) . The bromophenyl substituent on this triazine-thiol derivative enhances its potential as a synthetic intermediate for constructing molecules with tailored biological properties. In addition to its oncological applications, this compound holds promise for developing novel antimicrobials. The 1,2,4-triazole ring, a closely related heterocycle, is a established scaffold in systemic antifungal drugs . Research indicates that the 1,2,4-triazine nucleus itself can be engineered to create new substances active against a range of Gram-positive and Gram-negative bacteria, offering a pathway to address the growing challenge of microbial resistance . The structure of 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol features a sulfur-containing thiol group, which allows for further chemical modifications through alkylation or oxidation, and a bromine atom that facilitates metal-catalyzed cross-coupling reactions. This makes it a highly flexible building block for creating diverse chemical libraries for biological screening. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(4-bromophenyl)-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3S/c10-7-3-1-6(2-4-7)8-5-11-13-9(14)12-8/h1-5H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPGGEKUMWYGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol is a compound of interest due to its potential biological activities. The triazine ring structure is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including data from various studies and case evaluations.

Chemical Structure and Properties

The compound features a triazine ring substituted with a bromophenyl group and a thiol functional group. The presence of these substituents can significantly influence its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-triazine moiety exhibit diverse biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazines possess significant antibacterial properties. For instance, 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol demonstrated effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicated that it could inhibit cell proliferation in certain cancer cell lines. For example, analogs of related triazine compounds have shown to induce apoptosis in cancer cells by affecting cell cycle progression and increasing reactive oxygen species (ROS) levels .
  • Anti-inflammatory Effects : The thiol group in the structure may contribute to anti-inflammatory activity by modulating inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines .

Antimicrobial Evaluation

A study assessing the antimicrobial activity of various triazine derivatives found that 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol exhibited significant inhibition zones against tested pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as piperacillin .

CompoundMIC (µg/mL)Inhibition Zone (mm)
5-(4-Bromophenyl)-1,2,4-triazine-3-thiol40-5024
Piperacillin3026

Anticancer Activity

In a recent study focusing on the anticancer properties of triazine derivatives, it was observed that treatment with 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol led to a significant decrease in cell viability in breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis as indicated by increased LDH enzyme activity and alterations in cell morphology .

Molecular Mechanisms

The mechanisms underlying the biological activities of 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol are likely multifaceted:

  • Inhibition of Key Enzymes : Similar compounds have been identified to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazine compounds exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties
5-(4-Bromophenyl)-1,2,4-triazine-3-thiol and its derivatives have been evaluated for their anticancer potential. A study highlighted the compound's ability to inhibit cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The compound's structure allows it to interact with protein kinases involved in cancer progression, making it a candidate for further drug development.

Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of triazine derivatives. These compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

Herbicidal Activity
The thiol group in 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol enhances its herbicidal properties. Compounds with similar structures have been shown to act as effective herbicides against various weed species by disrupting their growth mechanisms .

Pesticidal Properties
Beyond herbicides, these compounds are being explored for their potential as pesticides. Their ability to form stable complexes with metal ions can enhance their efficacy against pests while minimizing environmental impact .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various triazine derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol significantly reduced cell proliferation rates. Mechanistic studies suggested that this was due to the induction of oxidative stress leading to apoptosis .

Data Tables

Application AreaSpecific ActivityReferences
Medicinal ChemistryAntibacterial
Anticancer
Anti-inflammatory
AgriculturalHerbicidal
Pesticidal

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group readily undergoes S-alkylation with alkyl halides or α-halo carbonyl compounds under basic conditions. This reaction is critical for modifying the sulfur center to generate sulfides or sulfones.

Example Reaction
Reaction with 2-bromo-1-phenylethanone in DMF using Cs₂CO₃ as a base yields a ketone intermediate, which can be reduced to an alcohol (Scheme 1) .

Reagent/Conditions Product Yield Source
2-Bromo-1-phenylethanone, Cs₂CO₃, DMF, 24 h2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one61%
NaBH₄, ethanol, 45–50°C2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol57%

Mechanism :

  • Nucleophilic thiolate attacks the electrophilic carbon of the alkyl halide.

  • Base (Cs₂CO₃) deprotonates the thiol to enhance nucleophilicity .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.

Oxidizing Agent Conditions Product Source
H₂O₂Aqueous base, RTDisulfide dimer
I₂EtOH, refluxSulfenyl iodide intermediate

Key Notes :

  • Disulfide formation is reversible under reducing conditions.

  • Over-oxidation with strong agents (e.g., KMnO₄) may degrade the triazine ring.

Nucleophilic Substitution at Bromophenyl

The bromine atom on the phenyl ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

Example :
Reaction with arylboronic acids under Pd catalysis replaces bromine with an aryl group.

Reagent Product Catalyst Source
Phenylboronic acid, Pd(PPh₃)₄5-(4-Biphenyl)-1,2,4-triazine-3-thiolPd(0)

Limitations :

  • Electron-withdrawing triazine ring reduces reactivity of bromophenyl in SNAr reactions.

Cyclization Reactions

The triazine-thiol scaffold serves as a precursor for fused heterocycles.

Example :
Reaction with hydrazine hydrate induces cyclization to form pyrazolo-triazine hybrids .

Reagent Conditions Product Yield Source
Hydrazine hydrateReflux in EtOH, 6 h6-Substituted pyrazolo[1,5-a] triazine68%

Mechanism :

  • Hydrazine attacks the triazine ring, followed by intramolecular cyclization and elimination .

Reduction Reactions

Selective reduction of the triazine ring is challenging but achievable with tailored conditions.

Reducing Agent Conditions Product Notes Source
H₂, Pd/CEtOAc, 50 psi, 12 hPartially saturated triazineLow selectivity
NaBH₄THF, 0°CUnreacted starting materialThiol group remains intact

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the triazine ring may undergo ring-opening or tautomerization.

Observed Behavior :

  • In HCl/EtOH, protonation at N2 leads to ring contraction .

  • K₂CO₃ in DMF stabilizes the thiolate form, enhancing alkylation reactivity .

Comparison with Similar Compounds

Data Tables

Table 2: Computed Physicochemical Properties

Compound MW (g/mol) H-Bond Donors H-Bond Acceptors TPSA (Ų)
5-(4-Bromophenyl)-1,2,4-triazine-3-thiol* ~295 1 3 ~82
5-(5-Methylfuryl)-1,2,4-triazine-3-thiol 223 1 3 82
5,6-Diphenyl-1,2,4-triazine-3-thiol 281 1 3 82

*Estimated based on structural analogues.

Stability and Reactivity

  • Thiol Oxidation : The -SH group in triazine-thiols is prone to oxidation, forming disulfide bridges. Stabilization strategies include alkylation (e.g., in ) or formulation as prodrugs .
  • Bromophenyl Reactivity : The bromine atom enables further functionalization (e.g., Suzuki coupling), offering modularity in drug design () .

Preparation Methods

Condensation with Thiosemicarbazide

  • Step 1: Preparation of (E)-4-(4’-bromophenyl)-2-oxo-3-butenoic acid by treatment of 4-bromobenzaldehyde with sodium pyruvate in aqueous NaOH under ice bath conditions.

  • Step 2: Condensation of this acid with thiosemicarbazide in refluxing ethanol with sodium acetate yields a thiosemicarbazone intermediate.

  • Step 3: Boiling the thiosemicarbazone with potassium carbonate in ethanol leads to cyclization, producing 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (a close analog of the target compound).

  • Yield and Characterization: The product is obtained in approximately 65% yield with melting point around 190–192 °C. Spectroscopic data (UV, IR, 1H-NMR) confirm the structure, showing characteristic NH, C=O, C=N, and C-S vibrations and proton signals consistent with the triazine-thiol structure.

Condensation with Dithioic Formic Acid Hydrazide

  • Step 1: Synthesis of dithioic formic hydrazide by adding carbon disulfide (CS2) to hydrazine hydrate in dioxane at room temperature.

  • Step 2: Condensation of (E)-4-(4’-bromophenyl)-2-oxo-3-butenoic acid with dithioic formic acid hydrazide under reflux in ethanol-acetic acid yields a hydrazine intermediate.

  • Step 3: Refluxing this intermediate with sulfanilamide in dimethylformamide (DMF) induces nucleophilic attack and ring closure, forming 4-aryl-6-(4’-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one .

  • This method leverages nucleophilic substitution and heterocyclization steps to incorporate the thiol group and the triazine ring.

Condensation with Thiocarbohydrazide

  • Step 1: Condensation of the acid intermediate with thiocarbohydrazide in warm ethanol-acetic acid produces a hydrazine derivative.

  • Step 2: Ring closure is achieved by refluxing in absolute ethanol with a small amount of concentrated hydrochloric acid, yielding 4-amino-6-(4’-bromostyryl)-3-thioxo-1,2,4-triazin-5-one .

  • This method is noted for its simplicity and the stable tautomeric form of the product.

Reaction Conditions Summary Table

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Bromobenzaldehyde + Sodium pyruvate, aq NaOH, ice (E)-4-(4’-bromophenyl)-2-oxo-3-butenoic acid - Starting material preparation
2a Thiosemicarbazide, EtOH, NaOAc, reflux Thiosemicarbazone intermediate - Condensation step
3a K2CO3, EtOH, reflux 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 65 Cyclization to triazine-thiol
2b Dithioic formic acid hydrazide, EtOH-AcOH, reflux Hydrazine intermediate - Alternative condensation
3b Sulfanilamide, DMF, reflux 4-aryl-6-(4’-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one - Ring closure via nucleophilic attack
2c Thiocarbohydrazide, EtOH-AcOH, warm Hydrazine intermediate - Simple condensation
3c Conc. HCl (1%), EtOH, reflux 4-amino-6-(4’-bromostyryl)-3-thioxo-1,2,4-triazin-5-one - Ring closure yielding target compound

Mechanistic Insights and Notes

  • The key step in all methods is the cyclization reaction that forms the 1,2,4-triazine ring with the thiol substituent at position 3.

  • The use of thiosemicarbazide , dithioic formic hydrazide , or thiocarbohydrazide introduces the sulfur atom necessary for the thiol group.

  • The choice of solvent (ethanol, ethanol-acetic acid mixture, DMF) and reaction conditions (reflux, presence of base or acid catalysts) influence the yield and purity.

  • The intermediates and final products exhibit tautomerism between thione and thiol forms, which is characteristic of such heterocycles.

  • Spectroscopic and elemental analyses confirm the structure and purity of the synthesized compounds.

Additional Synthetic Approaches and Modifications

While the above methods focus on the direct condensation of the substituted butenoic acid with sulfur-nitrogen nucleophiles, related literature on 1,2,4-triazole and triazine derivatives suggests alternative approaches such as:

  • Alkylation of preformed 5-(4-bromophenyl)-1,2,4-triazine-3-thiol derivatives to introduce further functional groups, enhancing biological activity.

  • Use of chloromethyl reagents or phenacyl bromide for post-cyclization modifications in related triazine systems.

However, these are more relevant to derivative synthesis rather than the initial preparation of the parent 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or condensation reactions starting from halogenated precursors. For example, traditional alkylation uses KOH in 2-propanol with haloalkanes, while microwave-assisted synthesis (150°C, 14.4 bar, 45 min) enhances reaction efficiency and reduces side products. Reaction progress is monitored via TLC and validated by NMR/IR spectroscopy to confirm purity .

Q. How do analytical techniques ensure structural fidelity and purity of 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol derivatives?

  • Methodological Answer : NMR spectroscopy (e.g., 1^1H and 13^13C) identifies functional groups and confirms substitution patterns, while mass spectrometry validates molecular weight. IR spectroscopy detects sulfur-containing groups (e.g., thiols at ~2500 cm1^{-1}). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What preliminary biological screening methods are used to evaluate antimicrobial activity for this compound?

  • Methodological Answer : Serial dilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, coupled with fungal strains (e.g., C. albicans), are standard. Activity is correlated with alkyl chain length; longer chains (e.g., decyl) enhance membrane disruption .

Advanced Research Questions

Q. How can contradictory data on structure-activity relationships (SAR) be resolved for 5-(4-Bromophenyl)-1,2,4-triazine-3-thiol derivatives?

  • Methodological Answer : Multivariate analysis (e.g., QSAR modeling) identifies key descriptors (e.g., logP, molar refractivity). Conflicting results may arise from assay variability (e.g., broth microdilution vs. disk diffusion). Cross-validation using standardized protocols (CLSI guidelines) and molecular docking (e.g., binding to fungal CYP51) clarifies SAR trends .

Q. What experimental designs optimize pharmacological efficacy while minimizing toxicity?

  • Methodological Answer : Factorial design (e.g., 2k^k designs) tests variables like substituent length, solvent polarity, and temperature. Toxicity is assessed via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and in silico ADMET prediction (e.g., using SwissADME). Balancing hydrophobicity (for membrane penetration) and solubility (via PEGylation) improves therapeutic indices .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with target proteins (e.g., bacterial DNA gyrase). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Machine learning (e.g., Random Forest) prioritizes synthesis pathways based on historical reaction datasets .

Q. What strategies address challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Flow chemistry systems improve reproducibility and scalability by controlling residence time and temperature. Solvent selection (e.g., switch from 2-propanol to ethanol) reduces environmental impact. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediate formation in real time .

Q. How do interdisciplinary approaches (e.g., materials science) expand the utility of this compound?

  • Methodological Answer : Coordination chemistry explores metal complexation (e.g., with Cu2+^{2+} or Zn2+^{2+}) for catalytic or photoluminescent applications. Self-assembly studies (e.g., SEM/TEM imaging) investigate nanostructure formation. Hybrid composites with polymers (e.g., PLGA) enable controlled drug delivery systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(4-Bromophenyl)-1,2,4-triazine-3-thiol
Reactant of Route 2
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5-(4-Bromophenyl)-1,2,4-triazine-3-thiol

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